molecular formula C14H13F3O2 B13331142 Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13331142
M. Wt: 270.25 g/mol
InChI Key: FOGPQGGRXATHKG-RLCGTCKNSA-N
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Description

Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Cycloaddition Reactions: Formation of the bicyclic core through [2+2] cycloaddition reactions.

    Functional Group Transformations: Introduction of the carboxylic acid group through oxidation reactions.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.

    Materials Science: Application in the design of novel materials with specific properties, such as high thermal stability and resistance to degradation.

    Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1S,4S,5S)-1-(4-methylphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    Rel-(1S,4S,5S)-1-(4-chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Contains a chlorine atom instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

This detailed article provides a comprehensive overview of Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[211]hexane-5-carboxylic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

(1S,4S,5S)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)/t8-,11+,13+/m0/s1

InChI Key

FOGPQGGRXATHKG-RLCGTCKNSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]1[C@@H]2C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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